molecular formula C16H23N3O3 B2392640 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide CAS No. 554405-82-2

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide

Cat. No.: B2392640
CAS No.: 554405-82-2
M. Wt: 305.378
InChI Key: CWCQUNLOPNVHBR-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide is a chemical compound with the molecular formula C16H23N3O3 It is known for its unique structure, which includes a piperidine ring, an oxoethoxy group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the 2,6-dimethylpiperidine ring.

    Attachment of the oxoethoxy group: The oxoethoxy group is introduced through a reaction with an appropriate oxo compound.

    Formation of the benzohydrazide moiety: This involves the reaction of the intermediate compound with benzohydrazide under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide can be compared with other similar compounds, such as:

    4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid: This compound has a similar structure but differs in the functional group attached to the benzene ring.

    4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzonitrile: This compound also has a similar structure but contains a nitrile group instead of a hydrazide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11-4-3-5-12(2)19(11)15(20)10-22-14-8-6-13(7-9-14)16(21)18-17/h6-9,11-12H,3-5,10,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCQUNLOPNVHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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